2-(Trifluoromethoxy)phenylacetic acid
Overview
Description
2-(Trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination process, which uses reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)phenylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(Trifluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)phenylacetic acid: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylacetic acid: Similar but with the trifluoromethoxy group in the para position on the phenyl ring.
Uniqueness: 2-(Trifluoromethoxy)phenylacetic acid is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals .
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBBLZROQPTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380468 | |
Record name | 2-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-67-8 | |
Record name | 2-(Trifluoromethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220239-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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